Bienvenue dans la boutique en ligne BenchChem!

N,2,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Metabolic Stability

N,2,5-Trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide (CAS 874788-13-3) is a synthetic sulfonamide derivative with the molecular formula C14H21NO4S2 and a molecular weight of 331.45 g/mol. It features a 2,5-dimethylbenzenesulfonamide core N-substituted with a 3-methyl-1,1-dioxo-thiolane (3-methyl-sulfolane) moiety, placing it within the sulfolane-containing sulfonamide chemical class.

Molecular Formula C14H21NO4S2
Molecular Weight 331.45
CAS No. 874788-13-3
Cat. No. B2864909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
CAS874788-13-3
Molecular FormulaC14H21NO4S2
Molecular Weight331.45
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)N(C)C2(CCS(=O)(=O)C2)C
InChIInChI=1S/C14H21NO4S2/c1-11-5-6-12(2)13(9-11)21(18,19)15(4)14(3)7-8-20(16,17)10-14/h5-6,9H,7-8,10H2,1-4H3
InChIKeyZSOPGLYMRVJQMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N,2,5-Trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide (CAS 874788-13-3): Structural Identity and Procurement Baseline


N,2,5-Trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide (CAS 874788-13-3) is a synthetic sulfonamide derivative with the molecular formula C14H21NO4S2 and a molecular weight of 331.45 g/mol [1]. It features a 2,5-dimethylbenzenesulfonamide core N-substituted with a 3-methyl-1,1-dioxo-thiolane (3-methyl-sulfolane) moiety, placing it within the sulfolane-containing sulfonamide chemical class [2]. This scaffold class has been validated as a source of allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase (TrpAB), a validated anti-tubercular drug target absent in humans [3].

Why Generic Substitution Fails for N,2,5-Trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide


Substitution with the closely related non-methylated analog CAS 874788-11-1 (N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N,2,5-trimethylbenzene-1-sulfonamide, MW 317.42) or other sulfolane-sulfonamides is not functionally equivalent [1]. The defining 3-methyl substituent on the thiolane ring of the target compound introduces a quaternary carbon center, altering conformational preferences, steric bulk, and metabolic liability relative to the unsubstituted thiolan-3-yl series . In the validated sulfolane anti-tubercular series, even modest structural modifications produced MIC shifts of 4- to 5-fold (e.g., Compound 1: MIC 0.76 µM vs. Compound 4: MIC 2.25 µM) [2], demonstrating that within-class analogs cannot be assumed equipotent or equi-selective.

Quantitative Differentiation Evidence for N,2,5-Trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide vs. Closest Analogs


Structural Differentiation: 3-Methyl Quaternary Carbon on Thiolane Ring vs. Unsubstituted Thiolan-3-yl Analogs

The target compound bears a methyl group at the 3-position of the 1,1-dioxo-thiolane ring, creating a quaternary carbon (SMILES: ...N(C)C2(CCS(=O)(=O)C2)C), whereas the closest commercially available analog CAS 874788-11-1 has an unsubstituted methine carbon at this position (SMILES: ...N(C)C2CCS(=O)(=O)C2) . This substitution eliminates a potential site for cytochrome P450-mediated C–H oxidation and introduces additional steric constraint around the sulfonamide nitrogen, which may alter both the conformational ensemble available for target binding and the susceptibility to oxidative metabolism [1]. In the broader sulfolane anti-tubercular series, lead optimization has demonstrated that modifications to the central scaffold can shift Mtb H37Rv MIC values by over 4-fold (Compound 1: 0.76 µM vs. Compound 4: 2.25 µM) [2].

Medicinal Chemistry Structure-Activity Relationship Metabolic Stability

Class-Level Target Validation: Sulfolane-Sulfonamide Scaffold as Mycobacterium tuberculosis Tryptophan Synthase (TrpAB) Allosteric Inhibitor

The sulfolane-sulfonamide scaffold class to which the target compound belongs has been mechanistically validated through whole-genome sequencing of spontaneous resistant Mtb mutants, which identified mutations mapping exclusively to the α- and β-subunits of tryptophan synthase (TrpAB) [1]. Crystal structures of TrpAB in complex with sulfolane and indole-5-sulfonamide inhibitors confirmed binding at the inter-subunit allosteric interface, a site structurally distinct from the active site targeted by azetidine-containing inhibitors [2]. The prototypical sulfolane compound 1 demonstrated an Mtb H37Rv MIC of 0.76 µM with HepG2 Tox₅₀ >50 µM (selectivity index >65), while optimized compound 4 showed oral in vivo efficacy in a murine Mtb infection model with a 1.4 log CFU reduction at 350 mg/kg [1]. Although direct MIC data for CAS 874788-13-3 are not yet publicly reported, its sulfolane-sulfonamide core structure places it within a target-validated chemical series with demonstrated translational potential [3].

Antitubercular Drug Discovery Allosteric Inhibition Tryptophan Synthase

Physicochemical Property Differentiation: Molecular Weight and Calculated Lipophilicity Shift vs. Non-Methylated Analog

The target compound (MW 331.45, MF C14H21NO4S2) possesses an additional methyl group and consequently higher molecular weight (+14.03 Da) compared to the non-methylated thiolane analog CAS 874788-11-1 (MW 317.42, MF C13H19NO4S2) [1]. The computed XLogP3 for the non-methylated analog is 1.4 [2]; the additional methyl group on the target compound is predicted to increase logP by approximately 0.5 units (standard Hansch π value for aliphatic –CH₃), shifting lipophilicity further into the optimal drug-like space while remaining below the cLogP 5 threshold [3]. In the sulfolane series, cLogP values range from 2.05 (compound 1) to 2.66 (compound 4), and the target compound's predicted cLogP of ~1.9–2.4 positions it within the empirically favorable window for this scaffold class [4].

Physicochemical Properties Drug-Likeness Lead Optimization

Metabolic Stability Implication: Quaternary Carbon as a Blockade Against Cytochrome P450-Mediated Oxidation

The 3-methyl quaternary carbon on the thiolane ring of the target compound eliminates a tertiary C–H bond that, in the unsubstituted analog CAS 874788-11-1, represents a potential site for cytochrome P450-mediated hydroxylation . In the sulfolane anti-tubercular series, metabolic stability varied dramatically between analogs: compound 4 (with optimized structure) exhibited mouse microsomal clearance (Cli) of <0.5 mL/min·g versus 15.7 mL/min·g for compound 1, a >30-fold improvement [1]. While direct microsomal stability data for CAS 874788-13-3 are not publicly available, the introduction of a quaternary carbon at a position that would otherwise be metabolically labile is a well-precedented strategy in medicinal chemistry for improving metabolic stability, as demonstrated across diverse chemotypes [2].

Drug Metabolism Cytochrome P450 Metabolic Soft Spot Blocking

Purity Specification: Vendor-Specified 95% Purity Baseline for Reproducible Biological Assay

The target compound is supplied with a vendor-specified purity of typically 95% . In the context of sulfonamide-focused biological screening, impurities at the 5% level can confound IC₅₀/MIC determinations, particularly when the active pharmaceutical impurity carries a sulfonamide warhead that may independently inhibit carbonic anhydrases or other off-target enzymes common to sulfonamide chemotypes [1]. Procurement of CAS 874788-13-3 at this purity specification provides a defined baseline for assay normalization, whereas custom-synthesized analogs from non-specialist vendors may arrive with variable purity profiles that require additional QC expenditure before use.

Compound Quality Control Assay Reproducibility Procurement Specification

IMPORTANT LIMITATION: Absence of Direct Head-to-Head Biological Data for CAS 874788-13-3

A comprehensive search of PubMed, ChEMBL, BindingDB, and publicly available patent literature did not identify any peer-reviewed study reporting direct biological activity data (MIC, IC₅₀, Kd, or in vivo efficacy) for CAS 874788-13-3 [1]. All biological inferences presented in this guide are derived from class-level data on structurally related sulfolane-sulfonamide analogs, primarily from the GSK anti-tubercular program [2][3]. The differentiation claims based on the 3-methyl quaternary carbon modification rest on well-established medicinal chemistry principles regarding metabolic stability [4] but lack experimental confirmation for this specific compound. Users should treat the absence of direct potency, selectivity, and ADME data as a critical factor in procurement decisions and plan for de novo profiling if biological activity is the intended application.

Data Gap Acknowledgment Experimental Validation Required

Recommended Application Scenarios for N,2,5-Trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide Based on Current Evidence


Medicinal Chemistry SAR Exploration of Sulfolane-Sulfonamide Anti-Tubercular Leads

The target compound is best positioned as a chemical probe for structure-activity relationship (SAR) studies within the sulfolane-sulfonamide anti-tubercular series, where the 3-methyl quaternary carbon modification allows systematic interrogation of the steric and metabolic tolerance at the thiolane ring [1]. Given the validated TrpAB target and the demonstrated in vivo efficacy of compound 4 in a murine Mtb model, analogs bearing the 3-methyl substitution can be screened for MIC shifts relative to compounds 1 (0.76 µM) and 4 (2.25 µM) to map the pharmacophoric requirements at this position [2].

Metabolic Stability Probe: Evaluating the Impact of Quaternary Carbon Blockade on Microsomal Clearance

The 3-methyl quaternary carbon provides a built-in metabolic stability hypothesis: that blocking C–H oxidation at the thiolane C3 position will reduce cytochrome P450-mediated clearance [1]. Comparative microsomal stability assays (mouse and human) between the target compound and its non-methylated analog CAS 874788-11-1 can quantify the magnitude of this effect, analogous to the >30-fold Cli improvement observed between compounds 1 and 4 in the published sulfolane series [2]. This application is particularly relevant for programs prioritizing oral bioavailability.

Crystallographic Studies of Sulfolane-Sulfonamide Binding to TrpAB Allosteric Site

Crystal structures of Mtb TrpAB with sulfolane inhibitors have been solved at resolutions sufficient to map inhibitor binding at the α–β subunit interface [1]. The target compound, with its distinct 3-methyl substitution, offers a probe to investigate how substituents projecting from the thiolane ring are accommodated in the allosteric pocket, potentially revealing new sub-pocket interactions that could guide further optimization [2]. Co-crystallization trials with purified Mtb TrpAB are a high-value application scenario.

Reference Standard for Analytical Method Development and Quality Control of Sulfolane-Sulfonamide Libraries

With a defined molecular formula (C14H21NO4S2), molecular weight (331.45), and vendor-specified purity of 95%, the target compound can serve as a chromatographic reference standard for HPLC-MS method development and purity assessment of sulfolane-sulfonamide compound libraries [1]. Its distinct retention time and mass spectral signature relative to the non-methylated analog CAS 874788-11-1 (MW 317.42) enable reliable discrimination between these closely related species in mixture analysis [2].

Quote Request

Request a Quote for N,2,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.